2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Description
2-(4-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative characterized by a nitro group at the 3-position and a methyl group at the 4-position of the pyrazole ring, linked to a propanoic acid moiety. Pyrazole derivatives are widely studied for their biological activities, including roles as herbicides, pharmaceuticals, and intermediates in organic synthesis .
Properties
IUPAC Name |
2-(4-methyl-3-nitropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4-3-9(5(2)7(11)12)8-6(4)10(13)14/h3,5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVLDCVVLCTDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-nitro-1H-pyrazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various acids and bases. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, oxides, and various substituted pyrazole derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in inflammation, microbial growth, or other physiological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations :
Physicochemical Properties
- Acidity: The nitro group at the 3-position enhances the acidity of the propanoic acid moiety compared to methyl or chloro substituents, as electron-withdrawing groups stabilize the deprotonated form.
- Solubility : Nitro-substituted pyrazoles (e.g., CAS 784132-06-5) may exhibit lower aqueous solubility than methyl analogs due to increased hydrophobicity and molecular packing differences .
- Thermal Stability : Nitro groups can introduce thermal instability or explosivity risks, necessitating careful handling compared to chloro or methyl derivatives .
Biological Activity
2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, a member of the pyrazole family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a pyrazole ring with a methyl and nitro substituent, along with a propanoic acid moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C7H9N3O4
- Molar Mass : 199.16 g/mol
- CAS Number : 1174887-31-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory processes and microbial growth .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Its mechanism may involve the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Study 1: Antimicrobial Activity Evaluation
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
Study 2: Anti-inflammatory Mechanism
In another research study focusing on its anti-inflammatory effects, the compound was shown to reduce the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results suggested that it could serve as a potential therapeutic agent for inflammatory diseases.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 80 |
Comparison with Similar Compounds
When compared to other pyrazole derivatives, such as 3-methyl-1H-pyrazole-4-carboxylic acid and 4-nitro-1H-pyrazole-3-carboxylic acid, this compound shows distinct biological profiles due to its unique substitution pattern. This uniqueness contributes to its specific antimicrobial and anti-inflammatory activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
